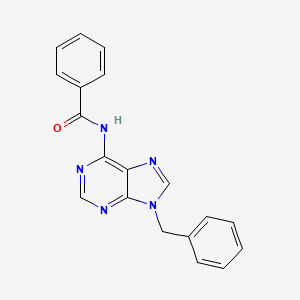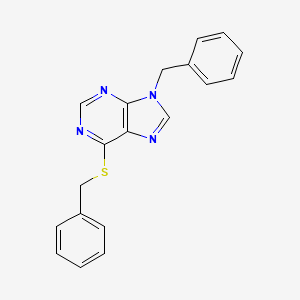
8-Phenyl-3,7-dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring, with a phenyl group attached at the 8th position and a thione group at the 6th position. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-3,7-dihydropurine-6-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 8-phenylxanthine with hydrogen sulfide in the presence of a base, leading to the formation of the thione derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 8-Phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
8-Phenyl-3,7-dihydropurine-6-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase.
Medicine: Investigated for its potential therapeutic effects in treating conditions like gout and hyperuricemia.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 8-Phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, making it useful in the treatment of gout .
類似化合物との比較
Xanthine: A structurally related compound with similar pharmacological activities.
Caffeine: A methylated derivative of xanthine with stimulant properties.
Theobromine: Another xanthine derivative found in cocoa with mild stimulant effects.
Uniqueness: 8-Phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thione group at the 6th position and phenyl group at the 8th position differentiate it from other purine derivatives, leading to unique interactions with biological targets and distinct pharmacological profiles .
特性
CAS番号 |
3298-76-8 |
|---|---|
分子式 |
C11H8N4S |
分子量 |
228.28 g/mol |
IUPAC名 |
8-phenyl-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H8N4S/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChIキー |
HDZBMCOWYLRKDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)


![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)


![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)


![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
